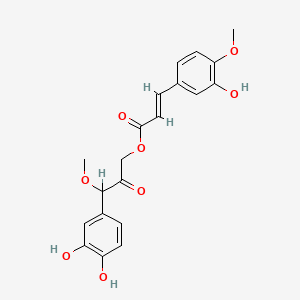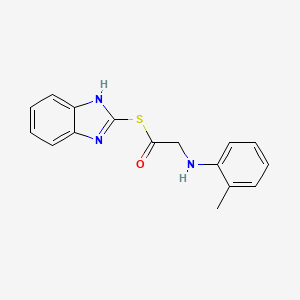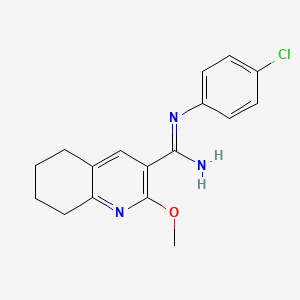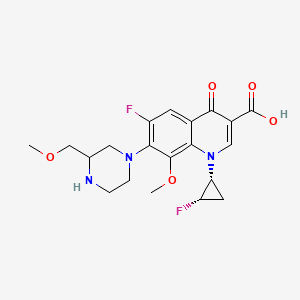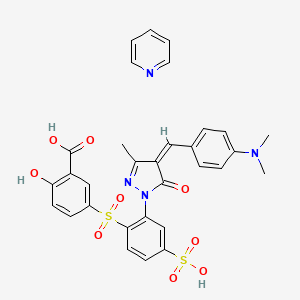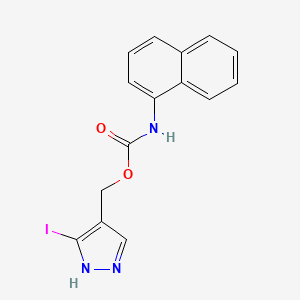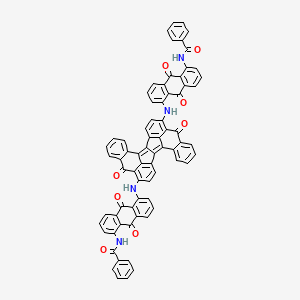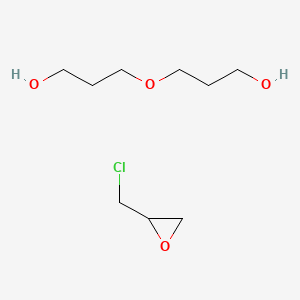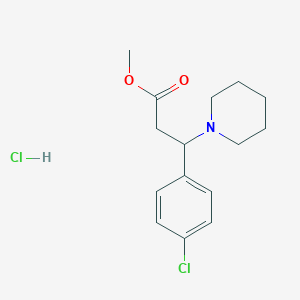
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a potent agent in various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride involves several steps. The starting material, 4-aminobenzoic acid, undergoes methyl esterification to form methyl 4-(bis(2-hydroxyethyl)amino)benzoate. This intermediate is then reacted with ethylene oxide to introduce the bis(2-chloroethyl)amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the integrity of the bis(2-chloroethyl)amino group, which is crucial for the compound’s biological activity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its alkylating properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride involves its ability to alkylate DNA and proteins. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer therapy.
Melphalan: Similar in structure and function, used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable intermediates and its high specificity for nucleophilic sites make it a valuable compound in both research and therapeutic applications.
Propiedades
Número CAS |
94279-07-9 |
|---|---|
Fórmula molecular |
C23H25Cl3N2O4 |
Peso molecular |
499.8 g/mol |
Nombre IUPAC |
ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C23H24Cl2N2O4.ClH/c1-2-31-23(30)20(27-21(28)18-5-3-4-6-19(18)22(27)29)15-16-7-9-17(10-8-16)26(13-11-24)14-12-25;/h3-10,20H,2,11-15H2,1H3;1H |
Clave InChI |
ZDMKHZBXBXPVCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N2C(=O)C3=CC=CC=C3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


